molecular formula C29H27N B15160910 9,9-Dimethyl-N,N-bis(3-methylphenyl)-9H-fluoren-2-amine CAS No. 142908-25-6

9,9-Dimethyl-N,N-bis(3-methylphenyl)-9H-fluoren-2-amine

Cat. No.: B15160910
CAS No.: 142908-25-6
M. Wt: 389.5 g/mol
InChI Key: DOVJUVMUQHDUHJ-UHFFFAOYSA-N
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Description

9,9-Dimethyl-N,N-bis(3-methylphenyl)-9H-fluoren-2-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorene core substituted with dimethyl and bis(3-methylphenyl)amine groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-N,N-bis(3-methylphenyl)-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of fluorene derivatives followed by amination reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or dichloromethane. The temperature and pressure conditions are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems ensures consistency and efficiency in the production process. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-N,N-bis(3-methylphenyl)-9H-fluoren-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like aluminum chloride.

Major Products Formed

Scientific Research Applications

9,9-Dimethyl-N,N-bis(3-methylphenyl)-9H-fluoren-2-amine is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 9,9-Dimethyl-N,N-bis(3-methylphenyl)-9H-fluoren-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine
  • 9,9-Dimethyl-N,N-bis(2-methylphenyl)-9H-fluoren-2-amine
  • 9,9-Dimethyl-N,N-bis(phenyl)-9H-fluoren-2-amine

Uniqueness

Compared to similar compounds, 9,9-Dimethyl-N,N-bis(3-methylphenyl)-9H-fluoren-2-amine exhibits unique electronic and steric properties due to the specific positioning of the methyl groups on the phenyl rings

Properties

CAS No.

142908-25-6

Molecular Formula

C29H27N

Molecular Weight

389.5 g/mol

IUPAC Name

9,9-dimethyl-N,N-bis(3-methylphenyl)fluoren-2-amine

InChI

InChI=1S/C29H27N/c1-20-9-7-11-22(17-20)30(23-12-8-10-21(2)18-23)24-15-16-26-25-13-5-6-14-27(25)29(3,4)28(26)19-24/h5-19H,1-4H3

InChI Key

DOVJUVMUQHDUHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C)C5=CC=CC(=C5)C

Origin of Product

United States

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